molecular formula C13H14OS B8328201 2-Methylphenyl-(3-methyl-2-thienyl)methanol

2-Methylphenyl-(3-methyl-2-thienyl)methanol

Cat. No. B8328201
M. Wt: 218.32 g/mol
InChI Key: DRTQKVNJIVIKMM-UHFFFAOYSA-N
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Patent
US04931450

Procedure details

2-Methylphenyl-(3-methyl-2-thienyl)methanol (36.0 g, 0.165 mole) was dissolved in dichloromethane (400 ml) and manganese dioxide (58 g, 0.667 mole) was added. The reaction mixture was heated at reflux for 18 h, cooled and further manganese dioxide (30 g, 0.34 mole) was introduced; reflux was continued for a further 18 h. The mixture was filtered and evaporated to a residue (32 g) which was distilled in vacuo (0.2 mm Hg). Fractions boiling at 100°-120° C. (4.8 g) and 120°-132° C. (21.0 g) were collected, giving the title compound as an oil (25.8 g, 72%).
Quantity
36 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
58 g
Type
catalyst
Reaction Step Two
Quantity
30 g
Type
catalyst
Reaction Step Three
Yield
72%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[CH:8]([C:10]1[S:11][CH:12]=[CH:13][C:14]=1[CH3:15])[OH:9]>ClCCl.[O-2].[O-2].[Mn+4]>[CH3:15][C:14]1[CH:13]=[CH:12][S:11][C:10]=1[C:8](=[O:9])[C:3]1[CH:4]=[CH:5][CH:6]=[CH:7][C:2]=1[CH3:1] |f:2.3.4|

Inputs

Step One
Name
Quantity
36 g
Type
reactant
Smiles
CC1=C(C=CC=C1)C(O)C=1SC=CC1C
Name
Quantity
400 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
58 g
Type
catalyst
Smiles
[O-2].[O-2].[Mn+4]
Step Three
Name
Quantity
30 g
Type
catalyst
Smiles
[O-2].[O-2].[Mn+4]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 18 h
Duration
18 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
TEMPERATURE
Type
TEMPERATURE
Details
reflux
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
CUSTOM
Type
CUSTOM
Details
evaporated to a residue (32 g) which
DISTILLATION
Type
DISTILLATION
Details
was distilled in vacuo (0.2 mm Hg)
CUSTOM
Type
CUSTOM
Details
Fractions boiling at 100°-120° C. (4.8 g) and 120°-132° C. (21.0 g) were collected

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
CC1=C(SC=C1)C(C1=C(C=CC=C1)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 25.8 g
YIELD: PERCENTYIELD 72%
YIELD: CALCULATEDPERCENTYIELD 72.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.